Frontier-Electron Density and SNAr Reactivity
The reactivity of 4-fluoroquinazoline derivatives is quantitatively linked to the frontier-electron density at the C4 position. A foundational study demonstrated that the yield of reaction products from 4-fluoroquinazoline derivatives is roughly correlated with the calculated frontier-electron density (fr(N)) at the C4 carbon of the starting material [1]. This establishes a predictive, quantifiable relationship for this compound's behavior in SNAr reactions, differentiating it from other halogens which would exhibit different electronic densities at the reactive center. The study provides a framework for understanding and predicting its reactivity in nucleophilic displacement reactions, a key step in derivative synthesis.
| Evidence Dimension | Reactivity Correlation |
|---|---|
| Target Compound Data | Reaction product yield correlates with frontier-electron density (fr(N)) at C4 [1] |
| Comparator Or Baseline | Other 4-haloquinazolines (implied different fr(N)) |
| Quantified Difference | Difference in reaction yield is predicted by difference in fr(N) at C4. (Specific yield values are not provided in the abstract.) |
| Conditions | Fluorination with potassium fluoride in diethylene glycol, followed by amination with alcoholic ammonia [1]. |
Why This Matters
This provides a quantitative, mechanistic basis for predicting synthetic outcomes with 4-fluoroquinazoline, enabling more rational route selection compared to using other 4-haloquinazoline analogs.
- [1] Hayashi, E., & Higashino, T. (1968). Syntheses of 4-Fluoro- and 4-Aminoquinazoline Derivatives and Relationship between Reactivities and Frontier-electron Densities at C4: Electronic Properties of N-Heteroaromatics. XX. YAKUGAKU ZASSHI, 88(4), 428-433. View Source
